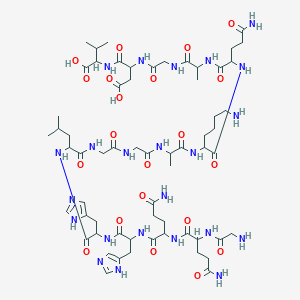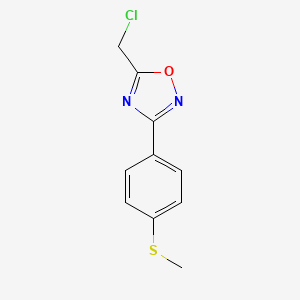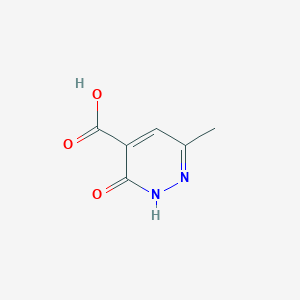
2,3-Dimethylindoline
説明
2,3-Dimethylindoline (2,3-DiMeI) is an organic compound with the chemical formula C9H13N. It is a colorless liquid and is soluble in most organic solvents. 2,3-Dimethylindoline has been studied for its potential applications in the fields of medicine, biochemistry, and synthetic chemistry.
科学的研究の応用
Hydrogen Storage
2,3-Dimethylindoline: has been studied as a new liquid organic hydrogen carrier (LOHC) due to its hydrogen storage capacity of 5.23 wt% . This compound is a promising candidate for hydrogen storage applications, particularly in the context of renewable energy sources and the reduction of greenhouse gas emissions. The catalytic hydrogenation and dehydrogenation of 2,3-Dimethylindoline have been explored to optimize the storage and release of hydrogen, which is crucial for its practical application in energy storage .
Neuroprotective and Antioxidant Agents
Derivatives of 2,3-Dimethylindoline are being synthesized for their potential neuroprotective and antioxidant properties . These compounds could play a significant role in the development of treatments for neurodegenerative diseases and conditions associated with oxidative stress. The research focuses on creating new compounds that can mimic the effects of endogenous hormones like melatonin, which is known for its neuroprotective effects .
Melatonin Receptor Binding Affinity
The synthesis of new 2,3-Dihydroindole derivatives, which include 2,3-Dimethylindoline, has been evaluated for their binding affinity to melatonin receptors . These studies are essential for the development of drugs that can regulate circadian rhythms and potentially treat sleep disorders. The research aims to create analogs of melatonin that can provide therapeutic benefits .
Organic Light-Emitting Diodes (OLEDs)
2,3-Dimethylindoline has been used as a donor unit in the synthesis of molecules for organic light-emitting diodes (OLEDs) . These molecules are designed to emit light upon electrical excitation and are used in various display and lighting technologies. The research in this area explores the electronic properties of 2,3-Dimethylindoline-based compounds to develop efficient and stable OLEDs .
Catalysis
The catalytic properties of 2,3-Dimethylindoline are being investigated to enhance chemical reactions in the field of synthetic chemistry. This research includes studying the compound’s role in hydrogenation and dehydrogenation processes, which are fundamental to the production and utilization of hydrogen as an energy carrier .
作用機序
Target of Action
2,3-Dimethylindoline (2,3-DMID) has been studied as a new liquid organic hydrogen carrier (LOHC) due to its hydrogen storage capacity . The primary targets of 2,3-DMID are the catalysts used in the hydrogenation and dehydrogenation processes, such as Ru/Al2O3 and Pd/Al2O3 . These catalysts play a crucial role in the storage and release of hydrogen, respectively .
Mode of Action
The interaction of 2,3-DMID with its targets involves the processes of hydrogenation and dehydrogenation . Hydrogenation of 2,3-DMID is conducted over Ru/Al2O3, resulting in a fully hydrogenated product, 8H-2,3-DMID . On the other hand, dehydrogenation of 8H-2,3-DMID is performed over Pd/Al2O3, releasing the stored hydrogen .
Biochemical Pathways
The biochemical pathways affected by 2,3-DMID involve the hydrogenation and dehydrogenation processes . These processes are crucial for the storage and release of hydrogen, respectively . The structures of intermediates produced in the dehydrogenation process of 8H-2,3-DMID were analyzed by DFT calculations .
Pharmacokinetics
The pharmacokinetics of 2,3-DMID is primarily related to its hydrogen storage and release capacities
Result of Action
The molecular and cellular effects of 2,3-DMID’s action are primarily related to its role as a hydrogen carrier . The hydrogenation of 2,3-DMID results in the storage of hydrogen, while its dehydrogenation leads to the release of stored hydrogen .
Action Environment
The action of 2,3-DMID is influenced by environmental factors such as temperature and hydrogen pressure . For instance, the hydrogenation of 2,3-DMID can be achieved at 190°C and 7 MPa . Similarly, the dehydrogenation of 8H-2,3-DMID is performed at temperatures between 180–210°C and 101 kPa .
特性
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSOAOENINXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908033 | |
| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylindoline | |
CAS RN |
22120-50-9, 10276-90-1 | |
| Record name | 2,3-Dimethylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62098 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)

![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)

![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)
